2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is an organic compound that features a benzamide core substituted with a fluoro group, a methyl group, and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes:
Formation of the oxazolo[4,5-b]pyridine moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling reactions: The final step involves coupling the synthesized intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The fluoro group can be replaced by other substituents under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Fluorinating agents: DAST, Selectfluor.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluoro-substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Biological studies: It can serve as a probe for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[2-methyl-3-(pyridin-2-yl)phenyl]benzamide
- 2-fluoro-N-[2-methyl-3-(oxazol-2-yl)phenyl]benzamide
- 2-fluoro-N-[2-methyl-3-(thiazol-2-yl)phenyl]benzamide
Uniqueness
2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H14FN3O2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14FN3O2/c1-12-13(20-24-18-17(26-20)10-5-11-22-18)7-4-9-16(12)23-19(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25) |
InChI Key |
BAVJOLWPUKYOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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